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Compound of Interest

Compound Name: 3-Morpholinobenzanthrone

Cat. No.: B1608841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, and biological activities of 3-Morpholinobenzanthrone and its derivatives. The

document details experimental protocols for their characterization and explores their potential

mechanisms of action, with a focus on their impact on cellular signaling pathways. All

quantitative data is summarized in structured tables for comparative analysis, and key

processes are visualized through diagrams generated using Graphviz.

Introduction
Benzanthrone and its derivatives are a class of polycyclic aromatic compounds that have

garnered significant interest due to their unique photophysical properties and potential

applications in medicinal chemistry. Among these, 3-aminobenzanthrone derivatives, including

3-Morpholinobenzanthrone, are being explored for their biological activities. The morpholine

moiety is a common functional group in many bioactive compounds, often improving

pharmacokinetic properties. Understanding the detailed characterization of these molecules is

crucial for their development as potential therapeutic agents.

Synthesis and Physicochemical Properties
The synthesis of 3-Morpholinobenzanthrone and its derivatives typically involves the

nucleophilic substitution of a leaving group, such as a halogen, at the 3-position of the

benzanthrone core with morpholine or its derivatives. The reaction conditions can be tailored to
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introduce various substituents on the benzanthrone ring, leading to a diverse library of

compounds with potentially different physicochemical and biological properties.

General Synthesis
A general method for synthesizing 3-heterylamino-substituted 9-nitrobenzanthrone derivatives

involves heating 3-bromo-9-nitrobenzanthrone with the corresponding heterocyclic amine in a

suitable solvent like 1-methyl-2-pyrrolidone.[1] The presence of a nitro group can facilitate the

reaction by increasing the electrophilicity of the carbon atom at the 3-position.[1]

Physicochemical Data
The physicochemical properties of 3-Morpholinobenzanthrone and its derivatives are crucial

for understanding their behavior in biological systems. These properties include solubility,

fluorescence, and spectral characteristics.

Table 1: Physicochemical Properties of 3-Morpholinobenzanthrone and Related Derivatives
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Compo
und

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Melting
Point
(°C)

Absorpt
ion Max
(λabs,
nm)

Emissio
n Max
(λem,
nm)

Solvent
Referen
ce

3-

Morpholi

nobenza

nthrone

C21H17

NO2
327.37

Not

Reported
483 653 Methanol [2]

3-

Morpholi

no-9-

nitro-7H-

benzo[de

]anthrace

n-7-one

C21H16

N2O4
372.37 229-230

450-480

(range in

various

solvents)

570-660

(range in

various

solvents)

Various [1]

3-

(Piperidin

-1-yl)-9-

nitro-7H-

benzo[de

]anthrace

n-7-one

C22H18

N2O3
358.39 215-217

450-480

(range in

various

solvents)

570-660

(range in

various

solvents)

Various [1]

3-(4-

Methylpip

erazin-1-

yl)-9-

nitro-7H-

benzo[de

]anthrace

n-7-one

C22H19

N3O3
389.41 271-273

450-480

(range in

various

solvents)

570-660

(range in

various

solvents)

Various [1]

Table 2: Spectroscopic Data of Representative 3-Aminobenzanthrone Derivatives
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Compound
1H NMR (δ,
ppm) in CDCl3

13C NMR (δ,
ppm)

Mass
Spectrometry
(m/z)

Reference

3-(Piperidin-1-

yl)-9-nitro-7H-

benzo[de]anthrac

en-7-one

9.19 (d, 1H),

8.75 (d, 1H),

8.55 (d, 1H),

8.39 (d, 1H),

8.38 (d, 1H),

8.30 (d, 1H),

7.76 (t, 1H), 7.21

(d, 1H), 3.98 (t,

4H), 3.21 (t, 4H)

Not Reported
[M+H]+ found

359.1381
[1]

3-(4-

Methylpiperazin-

1-yl)-9-nitro-7H-

benzo[de]anthrac

en-7-one

9.14 (d, 1H),

8.72 (dd, 1H),

8.51 (dd, 1H),

8.34 (dd, 1H),

8.31 (d, 1H),

8.23 (d, 1H),

7.73 (dd, 1H),

7.18 (d, 1H),

3.24 (t, 4H), 2.71

(brs, 4H), 2.40

(s, 3H)

Not Reported
[M+H]+ found

390.1550
[1]

Heterocyclic

Schiff Bases of

3-

Aminobenzanthr

one

Aromatic

protons: 6.20-

9.00 (m),

Azomethine

proton: 8.55-8.95

(s)

Carbonyl: 182-

190, Aromatic:

110-150

Molecular ion

detected for most

derivatives.

[3]

Biological Activities and Mechanism of Action
While direct studies on the signaling pathways of 3-Morpholinobenzanthrone are limited,

research on the closely related compound, 3-aminobenzanthrone (3-ABA), and its parent

compound, 3-nitrobenzanthrone (3-NBA), provides significant insights into their potential
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biological effects. These compounds have been shown to induce DNA damage and modulate

key cellular signaling pathways.[2][4]

Effects on Cell Signaling Pathways
Studies on 3-NBA and 3-ABA have demonstrated their ability to influence critical signaling

cascades involved in cell survival, proliferation, and apoptosis.[2]

MAPK Pathway: Both 3-NBA and 3-ABA have been shown to increase the phosphorylation

of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[2][4] The

MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular

processes, and its dysregulation is often associated with cancer.

Akt Pathway: Treatment with 3-NBA leads to the phosphorylation of Akt, a key protein in the

PI3K/Akt signaling pathway that promotes cell survival and inhibits apoptosis.[2][4]

p53 and Apoptosis: 3-NBA treatment has been observed to cause an accumulation of the

tumor suppressor protein p53 in the nucleus and the translocation of Bax, a pro-apoptotic

protein, to the mitochondria.[2][4] This suggests the induction of p53-dependent apoptosis.

NF-κB Pathway: 3-NBA can lead to the degradation of IκB-α, which suggests the activation

of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.

[2][4] 3-ABA has also been shown to increase the release of IL-6, a process that can be

inhibited by NF-κB inhibitors.[2][4]

The following diagram illustrates the potential signaling pathways affected by 3-

aminobenzanthrone derivatives.
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Caption: Potential signaling pathways modulated by 3-aminobenzanthrone derivatives.

Cytotoxicity and Anticancer Potential
The modulation of critical signaling pathways by 3-aminobenzanthrone derivatives suggests

their potential as anticancer agents. The induction of apoptosis and effects on cell cycle

progression are key mechanisms through which many chemotherapeutic drugs exert their

effects. Further studies on 3-Morpholinobenzanthrone and its derivatives are warranted to

explore their specific cytotoxic profiles against various cancer cell lines.

Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological

evaluation of 3-Morpholinobenzanthrone and its derivatives.
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Synthesis of 3-Heterylamino-Substituted 9-
Nitrobenzanthrones[1]

Reaction Setup: In a 25 mL round-bottom flask, combine 3-bromo-9-nitrobenzanthrone (0.3

g, 0.8 mmol), the corresponding heterocyclic amine (e.g., morpholine, 0.5 g), and 1-methyl-

2-pyrrolidone (5 mL).

Heating: Heat the reaction mixture at 90-100 °C for 2-3 hours.

Precipitation: After cooling, add a mixture of ethanol (5 mL) and water (10 mL) to precipitate

the product.

Filtration and Drying: Filter the precipitate and dry it thoroughly.

Purification: Dissolve the resulting solid in dichloromethane and purify using column

chromatography on silica gel (40/100 mesh) with toluene as the eluent.

Physicochemical Characterization
NMR Spectroscopy:1H and 13C NMR spectra are recorded on a spectrometer (e.g., 500

MHz) using a suitable deuterated solvent such as CDCl3. Chemical shifts are reported in

parts per million (ppm) relative to an internal standard (e.g., TMS).[1]

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as

Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap) to

confirm the molecular weight and elemental composition of the synthesized compounds.[1]

UV-Visible and Fluorescence Spectroscopy: Absorption and emission spectra are recorded

in various solvents of different polarities using a spectrophotometer and a

spectrofluorometer, respectively.[1]

X-ray Crystallography: Single crystals suitable for X-ray diffraction analysis can be grown by

slow evaporation of a solution of the compound in an appropriate solvent (e.g.,

dichloromethane). The crystal structure is then determined using a single-crystal X-ray

diffractometer.[1]

The general workflow for synthesis and characterization is depicted below.
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Caption: General workflow for the synthesis and characterization of derivatives.

Biological Evaluation: Cytotoxicity Assay (MTT Assay)
[5]

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the 3-
Morpholinobenzanthrone derivatives for a specified period (e.g., 24, 48, or 72 hours).

Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals

by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion
3-Morpholinobenzanthrone and its derivatives represent a promising class of compounds

with interesting photophysical properties and potential biological activities. The insights gained

from the closely related 3-aminobenzanthrone suggest that these compounds may exert their

effects by modulating key cellular signaling pathways, including the MAPK and Akt pathways,

and by inducing apoptosis. The experimental protocols outlined in this guide provide a

framework for the synthesis, characterization, and biological evaluation of these compounds,

which will be essential for advancing their development in the fields of medicinal chemistry and

drug discovery. Further research is needed to fully elucidate the specific mechanisms of action

of 3-Morpholinobenzanthrone derivatives and to explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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